Cas no 1152505-81-1 (methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate)

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional reactivity due to the presence of both an amino and ester group. The 1-methyl-1H-pyrazol-4-ylmethyl moiety enhances its utility in pharmaceutical and agrochemical applications, serving as a key building block for heterocyclic compounds. Its structural features enable selective modifications, facilitating the synthesis of complex molecules with potential biological activity. The ester group offers straightforward derivatization, while the amino group allows for further functionalization via amidation or condensation reactions. This compound is characterized by its stability under standard conditions, making it suitable for diverse synthetic workflows.
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate structure
1152505-81-1 structure
商品名:methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
CAS番号:1152505-81-1
MF:C9H15N3O2
メガワット:197.234301805496
CID:5205821

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-propanoic acid, α-(aminomethyl)-1-methyl-, methyl ester
    • methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
    • インチ: 1S/C9H15N3O2/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3
    • InChIKey: DWQKQAMJZYZXJZ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CN(C)N=C1)C(CN)C(=O)OC

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 335.7±37.0 °C at 760 mmHg
  • フラッシュポイント: 156.8±26.5 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate セキュリティ情報

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-70051-1.0g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
1g
$743.0 2023-06-08
Enamine
EN300-70051-0.5g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
0.5g
$713.0 2023-06-08
Enamine
EN300-70051-0.25g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
0.25g
$683.0 2023-06-08
Ambeed
A1123636-1g
Methyl 3-amino-2-((1-methyl-1H-pyrazol-4-yl)methyl)propanoate
1152505-81-1 95%
1g
$541.0 2024-04-26
Enamine
EN300-70051-0.1g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
0.1g
$653.0 2023-06-08
Enamine
EN300-70051-0.05g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
0.05g
$624.0 2023-06-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01081937-1g
Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1 95%
1g
¥3717.0 2023-03-01
Enamine
EN300-70051-2.5g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
2.5g
$1454.0 2023-06-08
Enamine
EN300-70051-10.0g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
10g
$3191.0 2023-06-08
Enamine
EN300-70051-5.0g
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
1152505-81-1
5g
$2152.0 2023-06-08

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate 関連文献

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoateに関する追加情報

Introduction to Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate (CAS No. 1152505-81-1)

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate, a compound with the chemical formula C11H18N2O2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique CAS number 1152505-81-1, has garnered attention due to its structural complexity and potential applications in drug development. The presence of both amino and ester functional groups, coupled with a pyrazole moiety, makes it a versatile intermediate for the synthesis of more complex molecules.

The structural features of Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate contribute to its reactivity and utility in various chemical transformations. The amino group at the 3-position provides a nucleophilic center, enabling reactions such as acylation, alkylation, and condensation. Meanwhile, the ester functionality at the 2-position can undergo hydrolysis or transesterification, offering pathways to different chemical entities. The incorporation of a 1-methyl-1H-pyrazol-4-ylmethyl group introduces additional complexity, which can be exploited for selective modifications or as a scaffold for further derivatization.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active molecules. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The compound Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate aligns with this trend, as it incorporates a pyrazole ring into its structure. This moiety not only enhances the molecular diversity but also potentially contributes to the pharmacological activity of any derivatives synthesized from it.

The synthesis of Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate involves multiple steps that showcase the ingenuity of organic chemistry. One common synthetic route involves the condensation of methyl acetoacetate with an appropriate hydrazine derivative to form a pyrazole intermediate. Subsequent functionalization of this intermediate with an amine group and further modification can yield the desired product. These synthetic strategies highlight the compound's potential as a building block for more complex molecules.

The pharmaceutical industry has been exploring novel ways to utilize such intermediates in drug discovery. The versatility of Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate lies in its ability to serve as a precursor for multiple pharmacophores. For instance, by modifying different functional groups within its structure, researchers can generate libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead candidates for new drugs targeting various diseases.

Recent studies have demonstrated the importance of pyrazole derivatives in medicinal chemistry. A notable example is the development of pyrazole-based inhibitors that target enzymes involved in cancer progression. These inhibitors have shown promising results in preclinical studies and are being further optimized for clinical trials. The compound Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yll)methyl]propanoate could potentially be used in the synthesis of such inhibitors, contributing to advancements in oncology research.

The role of computational chemistry in drug design has also been increasingly recognized. Molecular modeling techniques can predict the binding affinity and pharmacokinetic properties of potential drug candidates before they are synthesized. By using computational tools, researchers can optimize the structure of Methyl 3-amino-[email protected]-ylmethyl]propanoate or its derivatives to enhance their biological activity. This interdisciplinary approach combines experimental chemistry with computational power to accelerate drug discovery processes.

In conclusion, Methyl 3-amino-[email protected]-ylmethyl]propanoate (CAS No. 1152505[email protected]) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. As research continues to uncover new uses for pyrazole derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1152505-81-1)methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate
A994578
清らかである:99%
はかる:1g
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